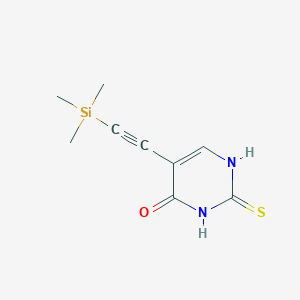
(4-Chlorobenzyl)cyclohexylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Clorobencil)ciclohexilamina es un compuesto orgánico que presenta una parte ciclohexilamina unida a un grupo 4-clorobencilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (4-Clorobencil)ciclohexilamina normalmente implica la reacción de cloruro de 4-clorobencilo con ciclohexilamina. La reacción se suele llevar a cabo en presencia de una base, como hidróxido de sodio o carbonato de potasio, para neutralizar el ácido clorhídrico formado durante la reacción. La reacción se puede representar de la siguiente manera:
Cloruro de 4-clorobencilo+Ciclohexilamina→(4-Clorobencil)ciclohexilamina+HCl
Métodos de producción industrial: Los métodos de producción industrial para (4-Clorobencil)ciclohexilamina pueden implicar rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. Se pueden utilizar catalizadores y disolventes para mejorar la eficiencia de la reacción.
Análisis De Reacciones Químicas
Tipos de reacciones: (4-Clorobencil)ciclohexilamina puede sufrir varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar para formar cetonas o aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en diferentes aminas o hidrocarburos.
Sustitución: El átomo de cloro en el grupo bencilo se puede sustituir por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio (LiAlH₄) o gas hidrógeno (H₂) en presencia de un catalizador.
Sustitución: Se pueden emplear nucleófilos como metóxido de sodio (NaOCH₃) o etóxido de sodio (NaOEt) para reacciones de sustitución.
Productos principales:
Oxidación: Formación de 4-clorobencil cetona o aldehído.
Reducción: Formación de derivados de ciclohexilamina.
Sustitución: Formación de derivados de bencilo sustituidos.
Aplicaciones Científicas De Investigación
(4-Clorobencil)ciclohexilamina tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se ha investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su posible uso en el desarrollo de fármacos debido a su similitud estructural con compuestos bioactivos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de (4-Clorobencil)ciclohexilamina implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación y el contexto específicos en los que se utiliza el compuesto.
Compuestos similares:
Bencilamina: Estructura similar pero carece del átomo de cloro en el grupo bencilo.
Ciclohexilamina: Estructura similar pero carece del grupo bencilo.
4-Clorobencilamina: Estructura similar pero carece del grupo ciclohexilo.
Singularidad: (4-Clorobencil)ciclohexilamina es única debido a la presencia de ambos grupos 4-clorobencilo y ciclohexilamina. Esta doble funcionalidad le permite participar en una gama más amplia de reacciones químicas y exhibir diversas actividades biológicas en comparación con sus contrapartes más simples.
Comparación Con Compuestos Similares
Benzylamine: Similar structure but lacks the chlorine atom on the benzyl group.
Cyclohexylamine: Similar structure but lacks the benzyl group.
4-Chlorobenzylamine: Similar structure but lacks the cyclohexyl group.
Uniqueness: (4-Chlorobenzyl)cyclohexylamine is unique due to the presence of both the 4-chlorobenzyl and cyclohexylamine moieties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its simpler counterparts.
Propiedades
Fórmula molecular |
C13H18ClN |
|---|---|
Peso molecular |
223.74 g/mol |
Nombre IUPAC |
N-[(4-chlorophenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C13H18ClN/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10H2 |
Clave InChI |
BRAAMEFOGGQBFT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)











